2-(Benzyloxy)-3-methoxybenzaldehyde
2-(Benzyloxy)-3-methoxybenzaldehyde
2-Benzyloxy-3-methoxybenzaldehyde (benzyl-o-vanillin) can be prepared from the reaction of o-vanillin with benzyl bromide in acetone (solvent) and K2CO3 (base) in the presence of tetra-n-butylammonium iodide (catalyst). The dihedral angle between the two benzene rings in 2-benzyloxy-3-methoxybenzaldehyde crystal is 23.33 °. Crystal structure suggests that all O atoms are involved in intra and intermolecular C-HO interactions. It has been reported as key reagent for the synthesis of new anticancer drugs. It is an important pharmacophore in drug discovery. It exhibits anti-proliferative activity in HL60 leukemia cancer cells.
Brand Name:
Vulcanchem
CAS No.:
2011-06-5
VCID:
VC21340320
InChI:
InChI=1S/C15H14O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3
SMILES:
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=O
Molecular Formula:
C15H14O3
Molecular Weight:
242.27 g/mol
2-(Benzyloxy)-3-methoxybenzaldehyde
CAS No.: 2011-06-5
Cat. No.: VC21340320
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Benzyloxy-3-methoxybenzaldehyde (benzyl-o-vanillin) can be prepared from the reaction of o-vanillin with benzyl bromide in acetone (solvent) and K2CO3 (base) in the presence of tetra-n-butylammonium iodide (catalyst). The dihedral angle between the two benzene rings in 2-benzyloxy-3-methoxybenzaldehyde crystal is 23.33 °. Crystal structure suggests that all O atoms are involved in intra and intermolecular C-HO interactions. It has been reported as key reagent for the synthesis of new anticancer drugs. It is an important pharmacophore in drug discovery. It exhibits anti-proliferative activity in HL60 leukemia cancer cells. |
|---|---|
| CAS No. | 2011-06-5 |
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 3-methoxy-2-phenylmethoxybenzaldehyde |
| Standard InChI | InChI=1S/C15H14O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
| Standard InChI Key | KXBGOVZWCRLLOR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OCC2=CC=CC=C2)C=O |
| Canonical SMILES | COC1=CC=CC(=C1OCC2=CC=CC=C2)C=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator